molecular formula C23H19ClF3NO3 B12059400 gamma-Cyhalothrin-d5

gamma-Cyhalothrin-d5

Cat. No.: B12059400
M. Wt: 454.9 g/mol
InChI Key: ZXQYGBMAQZUVMI-FVPAAZJJSA-N
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Description

Gamma-Cyhalothrin-(phenoxy-d5): is a deuterated labeled version of gamma-Cyhalothrin, a synthetic pyrethroid insecticide. This compound is primarily used for scientific research purposes, particularly in the study of pharmacokinetics and metabolic profiling due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Cyhalothrin-(phenoxy-d5) is synthesized by incorporating deuterium into the phenoxy group of gamma-Cyhalothrin. The synthetic route involves the reaction of deuterated phenol with cyhalothrin intermediates under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of gamma-Cyhalothrin-(phenoxy-d5) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: Gamma-Cyhalothrin-(phenoxy-d5) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gamma-Cyhalothrin-(phenoxy-d5) is extensively used in scientific research, including:

Mechanism of Action

Gamma-Cyhalothrin-(phenoxy-d5) exerts its effects by disrupting the nervous system of insects. It acts as an axonic excitotoxin, preventing the closure of voltage-gated sodium channels in axonal membranes. This leads to continuous nerve impulses, resulting in paralysis and death of the insect .

Comparison with Similar Compounds

Uniqueness: Gamma-Cyhalothrin-(phenoxy-d5) is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its high insecticidal activity and stability make it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C23H19ClF3NO3

Molecular Weight

454.9 g/mol

IUPAC Name

[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D

InChI Key

ZXQYGBMAQZUVMI-FVPAAZJJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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